![molecular formula C21H18FN5O4S B2393249 N-(3,5-dimethoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide CAS No. 1224015-91-1](/img/structure/B2393249.png)
N-(3,5-dimethoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H18FN5O4S and its molecular weight is 455.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- CHEMBL4569492 has shown promise as an anticancer agent. Researchers are investigating its ability to inhibit specific pathways involved in cancer cell proliferation and survival. Preclinical studies suggest that it may selectively target cancer cells while sparing healthy cells .
- The compound’s unique structure makes it a candidate for neurological research. Scientists are exploring its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Early findings indicate that it could modulate neuronal function and protect against oxidative stress .
- CHEMBL4569492 exhibits antibacterial properties. Researchers are studying its efficacy against drug-resistant bacterial strains. It may serve as a novel antibiotic or contribute to combination therapies to combat bacterial infections .
- Inflammation plays a crucial role in various diseases. This compound has demonstrated anti-inflammatory effects in preclinical models. Researchers are investigating its mechanisms of action and potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease .
- CHEMBL4569492 interacts with cardiovascular receptors, making it relevant for heart-related studies. Researchers are exploring its effects on blood pressure regulation, vascular health, and potential cardioprotective properties .
- The compound’s intricate structure provides opportunities for chemical biology investigations. Researchers are using it as a tool compound to understand cellular processes and identify novel drug targets. Additionally, it may serve as a scaffold for designing new therapeutic agents .
Anticancer Potential
Neurological Disorders
Antibacterial Activity
Anti-Inflammatory Effects
Cardiovascular Research
Chemical Biology and Drug Discovery
References:
- Google Scholar. Link
Mechanism of Action
Target of Action
The primary targets of CHEMBL4569492 are currently under investigation. Identifying the compound’s primary targets is crucial as it provides insights into the potential therapeutic applications of the compound .
Biochemical Pathways
The specific biochemical pathways affected by CHEMBL4569492 are yet to be determined. Understanding these pathways and their downstream effects can shed light on the compound’s role in cellular processes and its potential impact on disease states .
Result of Action
The molecular and cellular effects of CHEMBL4569492’s action are still under investigation. These effects can provide valuable insights into the compound’s potential therapeutic benefits and side effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of CHEMBL4569492. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4S/c1-30-16-9-14(10-17(11-16)31-2)23-18(28)12-32-21-25-24-19-20(29)26(6-7-27(19)21)15-5-3-4-13(22)8-15/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRUKFSGGYNKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
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